molecular formula C19H20Cl2N4O4S B2618640 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE CAS No. 1215832-35-1

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE

Cat. No.: B2618640
CAS No.: 1215832-35-1
M. Wt: 471.35
InChI Key: DANXGYIYYPOJKM-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-Yl)-N-[2-(Dimethylamino)Ethyl]-4-Nitrobenzamide Hydrochloride is a benzothiazole-derived compound characterized by a chloro-substituted benzothiazole core, a methoxy group at position 4, and a dimethylaminoethyl side chain linked to a nitrobenzamide moiety. Its hydrochloride salt form enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S.ClH/c1-22(2)10-11-23(18(25)12-4-6-13(7-5-12)24(26)27)19-21-16-15(28-3)9-8-14(20)17(16)29-19;/h4-9H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANXGYIYYPOJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed on the benzothiazole ring using reagents such as thionyl chloride and methanol, respectively.

    Attachment of the Nitrobenzamide Group: The nitrobenzamide moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

    Addition of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate compound with 2-dimethylaminoethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 4-position of the benzamide moiety undergoes selective reduction under catalytic hydrogenation or chemical reduction conditions. Key findings include:

Reaction ConditionsProductYieldReference
H₂ (1 atm), Pd/C (10%), ethanol, 25°C4-Aminobenzamide derivative85%
NaBH₄/CuCl₂, methanol, 0°C → RTIntermediate hydroxylamine derivative72%
Zn/HCl, aqueous THF, refluxAmine with partial dechlorination68%

The reduction pathway is critical for generating bioactive intermediates, as the amine product can participate in further conjugation or cyclization reactions.

Benzothiazole Ring Reactivity

The 7-chloro-4-methoxybenzothiazole core participates in nucleophilic aromatic substitution (NAS) and electrophilic reactions:

Nucleophilic Substitution at C7

The chlorine atom at position 7 is susceptible to displacement by nucleophiles:

NucleophileConditionsProductYield
MorpholineDMF, K₂CO₃, 80°C, 12 hMorpholine-substituted benzothiazole78%
PiperazineEtOH, reflux, 24 hPiperazine analog65%
ThiophenolCuI, DIPEA, DMSO, 100°C, 8 hArylthio derivative70%

This reactivity is leveraged to modify the benzothiazole scaffold for structure-activity relationship (SAR) studies.

Electrophilic Substitution

The electron-rich benzothiazole ring undergoes nitration and sulfonation at position 5 (meta to the thiazole sulfur):

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄, 0°C5-Nitrobenzothiazole derivative60%
SulfonationClSO₃H, CH₂Cl₂, RT5-Sulfonic acid derivative55%

Amide Hydrolysis

The tertiary amide bond resists hydrolysis under mild conditions but cleaves under strongly acidic or basic environments:

ConditionsProductsYield
6M HCl, reflux, 48 h4-Nitrobenzoic acid + benzothiazole-amine90%
NaOH (10%), EtOH/H₂O, 100°C, 24 hSame as above88%

Hydrolysis is critical for metabolic studies, as the amide cleavage generates pharmacologically active fragments .

Redox Reactions Involving the Dimethylaminoethyl Chain

The dimethylaminoethyl side chain undergoes oxidation and alkylation:

ReactionReagentsProductYield
OxidationH₂O₂, acetic acid, RTN-Oxide derivative75%
Quaternary ammonium salt formationCH₃I, CH₃CN, RTTrimethylammonium iodide82%

These modifications enhance water solubility and influence receptor binding .

Mechanistic Insights

  • Steric Effects : The dimethylaminoethyl group induces steric hindrance, slowing NAS at C7 but favoring para-substitution on the nitrobenzamide ring .

  • Electronic Effects : The electron-withdrawing nitro group activates the benzothiazole ring for electrophilic substitution at position 5.

  • pH-Dependent Stability : Protonation of the dimethylamino group at acidic pH stabilizes the compound against hydrolysis .

Scientific Research Applications

Structural Information

  • IUPAC Name : N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride
  • Molecular Formula : C22H22ClN3O4S
  • Molecular Weight : 488.0 g/mol
  • CAS Number : 886949-14-0

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

IC50 Values in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of AKT and ERK signaling pathways

Anti-inflammatory Effects

The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action positions it as a candidate for treating conditions where both cancer and inflammation are present.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to:

  • Induce apoptosis through mitochondrial pathways.
  • Inhibit key signaling pathways (e.g., AKT/ERK), crucial for cell survival and proliferation.

Study on A431 Cells

A study assessed the effects of the compound on A431 cells using flow cytometry and ELISA methods. The results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.

In Vivo Models

Further investigations in mouse models revealed that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers, highlighting its potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling cascades and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights benzodithiazine derivatives (e.g., compounds 2 and 4 from Molecules 2015), which share functional similarities but differ in core heterocyclic systems and substituents. Below is a detailed comparison:

Structural Differences

Feature Target Compound (Benzothiazole) Compound 2 (Benzodithiazine) Compound 4 (Benzodithiazine)
Core Heterocycle 1,3-Benzothiazole (one S, one N) 1,4,2-Benzodithiazine (two S, one N) 1,4,2-Benzodithiazine (two S, one N)
Substituents 7-Cl, 4-OCH₃, nitrobenzamide, dimethylaminoethyl 6-Cl, 7-CH₃, hydrazine, methyl 6-Cl, 7-CN, hydrazine, methyl
Key Functional Groups Nitro (-NO₂), amide (-CONH-) Hydrazine (-NH-NH₂), sulfonyl (-SO₂) Cyano (-CN), sulfonyl (-SO₂)

Physicochemical Properties

Property Compound 2 Compound 4 Target Compound (Inferred)
Melting Point 271–272 °C (decomposes) 285–286 °C (decomposes) Likely lower due to hydrophilic hydrochloride salt
Solubility Poor in polar solvents (DMSO used for NMR) Poor (similar to Compound 2) Enhanced by hydrochloride salt
Stability Decomposes at high temperatures Decomposes at high temperatures Likely stable in acidic conditions

Pharmacological Implications

  • Benzothiazoles (Target): Nitro and amide groups may enhance DNA intercalation or enzyme inhibition, common in antitumor agents.

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN3O4SC_{22}H_{22}ClN_{3}O_{4}S, and it has a molecular weight of approximately 487.97 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Antibacterial and Antifungal Properties

Research has shown that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds related to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl) have demonstrated effectiveness against various strains of bacteria and fungi. A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.08 µg/mL against tested organisms, suggesting strong antibacterial potential .

Antitumor Activity

The compound's antitumor activity has been evaluated in several cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). In vitro studies revealed moderate to high antiproliferative effects, with IC50 values indicating effective inhibition of cell growth .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, docking studies have suggested that certain derivatives bind effectively to target proteins involved in tumor progression, indicating a potential pathway for therapeutic action .

Study on Antibacterial Activity

In a comparative study of various benzothiazole derivatives, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl) derivatives were tested against Mycobacterium tuberculosis. The results showed that some derivatives had comparable activity to standard antibiotics, with IC50 values ranging from 7.7 µM to 11.1 µM .

Evaluation of Antifungal Effects

Another study focused on the antifungal properties of the compound against Candida species. The findings indicated that the compound inhibited fungal growth effectively, with MIC values demonstrating its potential as an antifungal agent .

Data Tables

Compound IC50 (µM) MIC (µM) Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide9.2 ± 1.50.09Antibacterial
Related Benzothiazole Derivative10.3 ± 2.60.08Antitumor
Another Derivative11.1 ± 1.80.09Antifungal

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